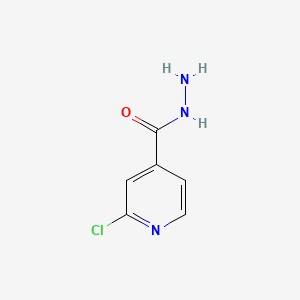

2-Chlorisonikotinsäurehydrazid

Übersicht

Beschreibung

2-Chloro-isonicotinic acid hydrazide (2-Cl-INH) is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the enzyme carbonic anhydrase. This compound is a derivative of isonicotinic acid hydrazide (INH), which is an inhibitor of carbonic anhydrase, and has been studied in both biochemical and physiological contexts.

Wissenschaftliche Forschungsanwendungen

Synthese von Hydrazonen, Chinazolinen und Schiff-Basen

2-Chlorisonikotinsäurehydrazid wird bei der Synthese von Hydrazonen, Chinazolinen und Schiff-Basen verwendet . Dies wird durch die Kombination geeigneter Aldehyde mit vier Hydraziden erreicht, darunter Isonikotinsäure-, Nikotinsäure- und 2- oder 4-Aminobenzoesäurehydrazid . Der mechanochemische Ansatz ist im Allgemeinen eine bessere Wahl für die Chinazoline, während die Festphasen-Schmelzreaktion für Derivate von (Iso)nikotinsäure-basierten Hydrazonen effizienter ist .

Pflanzenimmunitätsinduktoren

This compound wird als synthetischer chemischer Induktor der Pflanzenimmunität verwendet . Diese Induktoren stimulieren oder grundieren die endogene Immunität von Pflanzen, um pathogene Invasionen zu bekämpfen, anstatt die Krankheitserreger direkt abzutöten .

Anti-Tuberkulose-Mittel

Die synthetisierten Verbindungen aus this compound zeigten im Vergleich zu First-Line-Medikamenten wie Isoniazid (INH) und Rifampicin (RIP) eine signifikante Aktivität, was es zu einem guten Ausgangspunkt für die Entwicklung neuer Leitstrukturen im Kampf gegen multiresistente Tuberkulose macht .

Zielen auf Zelltodwege

Forscher haben neuartige Verbindungen geschaffen, die auf Zelltodwege wie Apoptose, Nekrose und Autophagie zielen . Diese Verbindungen leiten sich von this compound ab und werden in der Krebsforschung eingesetzt .

Entwicklung neuer Leitstrukturen

This compound wird als Ausgangspunkt für die Entwicklung neuer Leitstrukturen in der pharmazeutischen Chemie verwendet . Diese Verbindungen werden dann auf ihre zytotoxischen und antimikrobiellen Aktivitäten gegen ausgewählte menschliche Krebszelllinien und Bakterienstämme untersucht .

Reaktionsüberwachung mit einem chemometrischen Ansatz

This compound wird bei der Reaktionsüberwachung mit einem chemometrischen Ansatz verwendet . Dieser Ansatz bietet einen Einblick in die Reaktionsprofile und Reaktionszeiten .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Chloro-isonicotinic acid hydrazide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound interacts with enzymes such as catalase-peroxidase, which activates it into its active form. The active form of 2-Chloro-isonicotinic acid hydrazide then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase, an enzyme crucial for the elongation of fatty acids in the mycobacterial cell wall .

Cellular Effects

2-Chloro-isonicotinic acid hydrazide affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of the cell wall, leading to cell lysis and death. In mammalian cells, this compound has been observed to interfere with pyridoxine (vitamin B6) metabolism, leading to a deficiency in pyridoxal phosphate, an essential cofactor for many enzymatic reactions. This deficiency can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Chloro-isonicotinic acid hydrazide involves its activation by bacterial catalase-peroxidase, which converts it into an active form. This active form then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase. Additionally, 2-Chloro-isonicotinic acid hydrazide can inhibit other enzymes such as cytochrome P450 enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-isonicotinic acid hydrazide can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 2-Chloro-isonicotinic acid hydrazide has been observed to cause persistent inhibition of mycolic acid synthesis and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Chloro-isonicotinic acid hydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity, neurotoxicity, and disruptions in vitamin B6 metabolism. These toxic effects are dose-dependent and can be mitigated by co-administration of pyridoxine .

Metabolic Pathways

2-Chloro-isonicotinic acid hydrazide is metabolized primarily in the liver by enzymes such as N-acetyltransferase and cytochrome P450. The primary metabolic pathway involves acetylation to form N-acetyl-2-Chloro-isonicotinic acid hydrazide, which is then further metabolized to isonicotinic acid and monoacetylhydrazine. These metabolites can exert hepatotoxic effects through the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, 2-Chloro-isonicotinic acid hydrazide is transported and distributed via passive diffusion and active transport mechanisms. It readily diffuses into body fluids, tissues, and organs, including the cerebrospinal fluid, pleural fluid, and ascitic fluid. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .

Subcellular Localization

2-Chloro-isonicotinic acid hydrazide localizes primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as it can interact with various enzymes and proteins within these compartments. The compound’s localization is directed by its chemical structure and post-translational modifications, which can target it to specific cellular compartments .

Eigenschaften

IUPAC Name |

2-chloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIIYNBBSHJOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207180 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58481-04-2 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58481-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

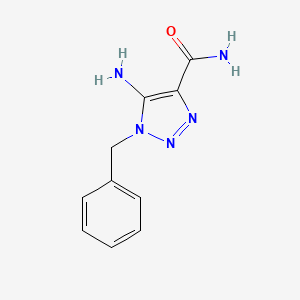

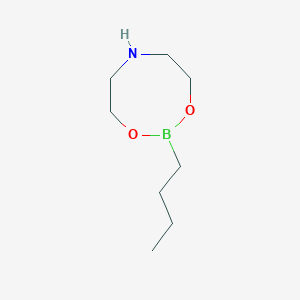

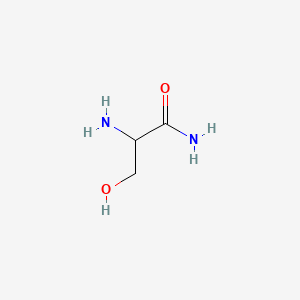

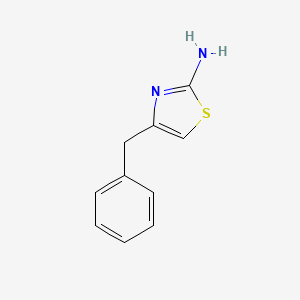

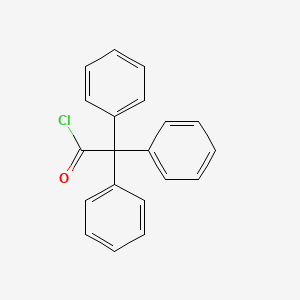

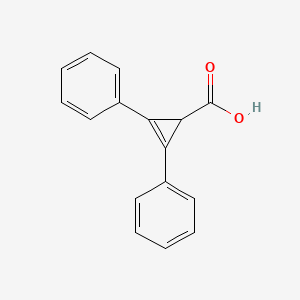

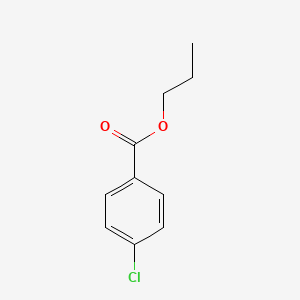

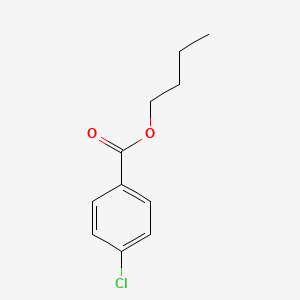

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)